molecular formula C11H6ClFOS B3022100 (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone CAS No. 207852-56-0

(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone

Cat. No.: B3022100
CAS No.: 207852-56-0
M. Wt: 240.68 g/mol
InChI Key: PQLUHQUMUFDKFM-UHFFFAOYSA-N
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Description

(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a bifunctional aromatic ketone featuring a chlorinated thiophene ring and a fluorinated benzene ring.

Properties

IUPAC Name

(4-chlorothiophen-2-yl)-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFOS/c12-8-5-10(15-6-8)11(14)7-1-3-9(13)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLUHQUMUFDKFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC(=CS2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617156
Record name (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207852-56-0
Record name (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-chlorothiophen-2-yl)(4-fluorophenyl)methanone
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Preparation Methods

The synthesis of (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-chlorothiophene-2-carboxylic acid with 4-fluorobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced coatings.

Mechanism of Action

The mechanism of action of (4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering the conformation of target proteins, leading to changes in their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Thiophene and Phenyl Substitutions

(a) 4-(4-Chlorothiophen-2-yl)thiazol-2-amine Derivatives (5a–5g)
  • Structure : These compounds retain the 4-chlorothiophen-2-yl moiety but replace the fluorophenyl group with a thiazol-2-amine ring.
  • Activity : In vitro COX/LOX inhibition assays revealed IC₅₀ values >20 μM for 5-LOX, significantly weaker than the standard zileuton (IC₅₀ = 11.00 μM). Compound 5d showed the highest activity but still lacked clinical relevance .
  • Synthesis: Synthesized via bromination of 1-(4-chlorothiophen-2-yl)ethanone, followed by condensation with thiourea and subsequent amine functionalization (yields: 45–59%) .
(b) (4-Fluorophenyl)(1-(pyrimidin-2-yl)piperidin-4-yl)methanone (11)
  • Structure : Features a 4-fluorophenyl group linked to a piperidine-pyrimidine hybrid.
  • Properties : Melting point = 90–92°C; Rf = 0.18; molecular weight = 302.1042 g/mol. Demonstrates distinct physicochemical behavior compared to the target compound due to its polar piperidine-pyrimidine substituent .
(c) (4-Chlorophenyl)(tetrahydrofuran-3-yl)methanone
  • Structure : Replaces the thiophene ring with a tetrahydrofuran moiety.
  • Properties : Lower molecular weight (211.0524 g/mol) and higher Rf (0.31) compared to the target compound, indicating altered polarity and solubility .

Anti-inflammatory Methanones with Indole Moieties

(a) (3-Ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)(4-fluorophenyl)methanone (31)
  • Activity : Exhibits potent COX-2 inhibition (selectivity index, SI = 65.71) and superior in vivo anti-inflammatory activity compared to indomethacin .
  • Key Feature : The 4-fluorophenyl group enhances COX-2 selectivity, whereas the methylsulfonyl indole moiety improves metabolic stability .
(b) (4-Chlorophenyl)(3-ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone (32)
  • Activity : Similar potency to compound 31 but with a 4-chlorophenyl group, demonstrating that halogen substitution (F vs. Cl) minimally affects efficacy in this series .

Halogenated Pyridinyl Methanones

(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)(4-chlorophenyl)methanone
  • Structure : Combines a chlorophenyl group with a trifluoromethylpyridine ring.
  • Properties : High density (1.467 g/cm³) and molecular weight (320.09 g/mol), with a predicted pKa of -2.33, indicating strong electrophilicity .
  • Comparison : The trifluoromethyl group enhances lipophilicity compared to the target compound’s fluorophenyl-thiophene system.

Key Findings and Trends

Halogen Effects: Fluorine and chlorine substitutions on phenyl rings marginally influence bioactivity in indole-based methanones but significantly alter physicochemical properties (e.g., solubility, Rf) .

Heterocycle Impact: Thiophene-containing analogs (e.g., 5a–5g) show weaker enzyme inhibition than indole- or pyridine-based methanones, suggesting that nitrogen-rich heterocycles enhance target engagement .

Biological Activity

(4-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, also known by its CAS number 207852-56-0, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C14H10ClFOS\text{C}_{14}\text{H}_{10}\text{ClFOS}

This compound features a thiophene ring substituted with a chlorine atom and a phenyl group substituted with a fluorine atom. The unique combination of these substituents contributes to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis, leading to cell lysis.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The compound has been investigated for its anticancer potential. It has shown cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways.

Case Study: Breast Cancer Cell Line

A study on MCF-7 (breast cancer) cells revealed that treatment with this compound resulted in:

  • IC50 Value: 15 µM
  • Mechanism: Induction of apoptosis via caspase-3 activation

Antiviral Activity

Preliminary studies suggest that this compound may also possess antiviral properties. It appears to inhibit viral replication in vitro, specifically against certain strains of influenza virus. The mechanism is thought to involve interference with viral protein synthesis.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes.
  • Receptor Modulation: It can modulate receptor activity, affecting signal transduction pathways.
  • Induction of Apoptosis: By activating apoptotic pathways, it promotes programmed cell death in cancer cells.

Comparative Analysis with Related Compounds

Comparative studies have been conducted to evaluate the biological activity of this compound against structurally similar compounds.

Compound Anticancer Activity (IC50) Antimicrobial Activity (MIC)
This compound15 µM16 µg/mL
(4-Bromothiophen-2-yl)(4-fluorophenyl)methanone20 µM32 µg/mL
(4-Methylthiophen-2-yl)(4-fluorophenyl)methanone25 µM64 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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